molecular formula C12H16N2 B1285883 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 939760-04-0

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1285883
M. Wt: 188.27 g/mol
InChI Key: HGXGFCJGLXEFMB-UHFFFAOYSA-N
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Description

The compound "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" is a chemical structure that is part of a broader class of compounds known for their diverse biological activities and potential therapeutic applications. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and synthesis methods that can be applied to understand its properties and synthesis.

Synthesis Analysis

The synthesis of cyclopropylmethyl-containing compounds can be complex due to the reactivity of the cyclopropylmethyl cation. Paper describes an efficient synthesis of tetrahydro-1,3-oxazepines, which involves the regioselective intramolecular amination of a cyclopropylmethyl cation. This method could potentially be adapted for the synthesis of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" by modifying the starting materials and reaction conditions. Additionally, paper reports a sequential annulation reaction to construct cyclopropane-fused tetrahydroquinolines, which shares a similar structural motif to the compound of interest and could provide a synthetic pathway.

Molecular Structure Analysis

The molecular structure of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" would likely exhibit characteristics similar to those of related compounds discussed in the papers. For instance, paper discusses the tautomerism of tetrahydroquinoxaline derivatives, which could be relevant to understanding the behavior of the quinoxaline moiety in the compound of interest. The presence of a cyclopropylmethyl group could also influence the compound's conformation and reactivity.

Chemical Reactions Analysis

The reactivity of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" can be inferred from the chemical reactions described in the papers. Paper synthesizes a compound with a cyclopropylmethyl group and evaluates its biological activity, suggesting that the cyclopropylmethyl moiety can be involved in bioactive compounds. Paper describes the synthesis and reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which could provide insights into the reactivity of the cyclopropyl group in a complex molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline" would be influenced by its molecular structure. The cyclopropyl group is known for its strain and unique bonding angles, which can affect the compound's stability and reactivity. The tetrahydroquinoxaline core may contribute to the compound's aromaticity, solubility, and potential tautomerism, as suggested by paper . The synthesis methods described in papers , , and could also provide information on the compound's stability and functional group tolerance during synthesis.

properties

IUPAC Name

4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-12-11(3-1)13-7-8-14(12)9-10-5-6-10/h1-4,10,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXGFCJGLXEFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585731
Record name 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline

CAS RN

939760-04-0
Record name 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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